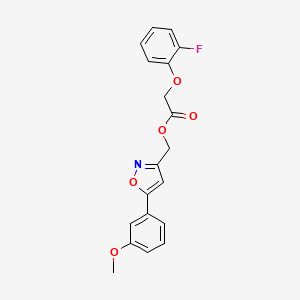

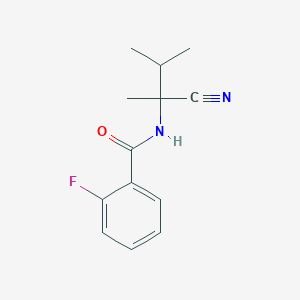

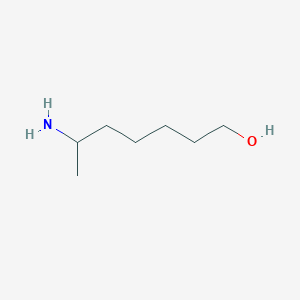

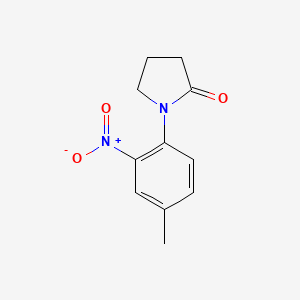

N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination

Research has demonstrated the utility of N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide derivatives in iron-catalyzed, fluoroamide-directed C-H fluorination. This process involves the mild amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron, showcasing broad substrate scope and functional group tolerance without noble metal additives. The reaction proceeds through short-lived radical intermediates with fluorine transfer mediated directly by iron, presenting a novel approach for the synthesis of fluorinated compounds (Groendyke, AbuSalim, & Cook, 2016).

Analysis of Long-Range Through-Space Couplings

Another study analyzed spin-spin couplings in 2-fluorobenzamide and its derivatives, revealing insights into intramolecular hydrogen bonding. This research provides valuable information for understanding the electronic effects in molecules with amide groups and could have implications for the design of new compounds with specific magnetic or electronic properties (Rae, Weigold, Contreras, & Biekofsky, 1993).

Development of Novel PET Imaging Agents

Furthermore, fluorobenzamide derivatives have been explored for their potential as novel PET imaging agents for tumor detection. Studies involving F-18 labeled fluoroarylvaline derivatives, including structural analogs of N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide, have shown promising results in biodistribution experiments in tumor-bearing mice models. These compounds demonstrate superior tumor-to-background ratios compared to traditional imaging agents, highlighting their potential in oncological research (Qiao et al., 2009).

Photocatalytic Degradation Studies

In environmental sciences, derivatives of N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide have been investigated for their photodecomposition under the action of photocatalysts like TiO2. Research focusing on the degradation of similar compounds suggests that the photocatalytic process can be enhanced by using adsorbent supports, thereby improving the efficiency of pollutant degradation in aqueous solutions. This application is critical for developing more effective environmental cleanup strategies (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

properties

IUPAC Name |

N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O/c1-9(2)13(3,8-15)16-12(17)10-6-4-5-7-11(10)14/h4-7,9H,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOFIXOWLXSUPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#N)NC(=O)C1=CC=CC=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Cyano-1,2-dimethylpropyl)-2-fluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(2,5-dimethylanilino)prop-2-en-1-one](/img/structure/B2683262.png)

![1-Methyl-3-(pyridin-3-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2683265.png)

![7-(2-fluorobenzyl)-3,9-dimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2683267.png)

![1-[5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoyl]piperidine-4-carboxamide](/img/structure/B2683270.png)

![N-(5-chloro-2-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2683273.png)

![Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);2-phenylaniline;chloride](/img/no-structure.png)